molecular formula C13H15FO2 B8343507 4-(p-Fluoro-o-tolyl)-4-hydroxycyclohexanone

4-(p-Fluoro-o-tolyl)-4-hydroxycyclohexanone

Cat. No. B8343507
M. Wt: 222.25 g/mol
InChI Key: RRPGKCNATDOTME-UHFFFAOYSA-N
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Patent
US03960961

Procedure details

To 25 ml. of well stirred trifluoroacetic acid, 5.35 g. of 4-(p-fluoro-o-tolyl)-4-hydroxycyclohexanone (obtained as in Example 47) is added. After about 10 minutes, the mixture is poured into an excess of aqueous sodium bicarbonate solution and the material that precipitates is extracted with ether. The extract is washed with aqueous sodium bicarbonate solution, water and brine and then evaporated to dryness to give 4(p-fluoro-o-tolyl)-3-cyclohexen-1-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[F:8][C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[C:11]([C:16]2(O)[CH2:21][CH2:20][C:19](=[O:22])[CH2:18][CH2:17]2)[CH:10]=1.C(=O)(O)[O-].[Na+]>>[F:8][C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[C:11]([C:16]2[CH2:21][CH2:20][C:19](=[O:22])[CH2:18][CH:17]=2)[CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C=C1)C)C1(CCC(CC1)=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the material that precipitates
EXTRACTION
Type
EXTRACTION
Details
is extracted with ether
WASH
Type
WASH
Details
The extract is washed with aqueous sodium bicarbonate solution, water and brine
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=CC(=C(C=C1)C)C1=CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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